molecular formula C14H21NO3 B1194323 Pivenfrine CAS No. 67577-23-5

Pivenfrine

Cat. No.: B1194323
CAS No.: 67577-23-5
M. Wt: 251.32 g/mol
InChI Key: DQCAWJLMFJKICG-UHFFFAOYSA-N
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Description

Pivenfrine, also known as pivalylphenylephrine, is a sympathomimetic and mydriatic agent. It is primarily used in ophthalmology to dilate the pupils and as a decongestant. The compound has a molecular formula of C14H21NO3 and a molar mass of 251.326 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pivenfrine can be synthesized through the esterification of phenylephrine with pivalic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phenylephrine and pivalic acid, are mixed in a reactor vessel along with a suitable catalyst. The mixture is heated to the required temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Pivenfrine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of reduced amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenylephrine derivatives.

Scientific Research Applications

Pivenfrine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Studied for its effects on adrenergic receptors and its role in neurotransmission.

    Medicine: Used in ophthalmology for pupil dilation and as a decongestant in nasal sprays.

    Industry: Employed in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

Pivenfrine exerts its effects by acting as an agonist at alpha-1 adrenergic receptors. This leads to the activation of the receptor and subsequent vasoconstriction, resulting in pupil dilation and decongestion. The molecular targets include adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

    Phenylephrine: A closely related compound with similar sympathomimetic properties.

    Epinephrine: Another adrenergic agonist with broader applications in emergency medicine.

    Norepinephrine: A neurotransmitter with similar receptor targets but different physiological effects.

Uniqueness of Pivenfrine: this compound is unique in its specific use as a mydriatic agent and its ester structure, which differentiates it from other adrenergic agonists. Its esterification with pivalic acid enhances its lipophilicity and stability, making it particularly effective for ophthalmic applications.

Properties

IUPAC Name

[3-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)13(17)18-11-7-5-6-10(8-11)12(16)9-15-4/h5-8,12,15-16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCAWJLMFJKICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC(=C1)C(CNC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867279
Record name 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71206-88-7, 67577-23-5
Record name 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71206-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivenfrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067577235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivalylphenylephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071206887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIVENFRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB4XQ0T71U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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